2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c24-23(26)20-14-22(25-21-9-5-4-8-19(20)21)17-12-10-16(11-13-17)15-27-18-6-2-1-3-7-18/h1-14H,15H2,(H2,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJOECAAYCXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for 2 4 Phenoxymethyl Phenyl Quinoline 4 Carboxamide
Fundamental Synthetic Routes to Quinoline-4-carboxamide Derivatives
The construction of the quinoline-4-carboxamide core is a critical step in the synthesis of the target molecule. Several classical and modern synthetic methods can be employed for this purpose, with the Pfitzinger and Doebner reactions being prominent examples for the formation of the quinoline (B57606) ring system, followed by amidation to install the carboxamide functionality.
Pfitzinger Reaction and its Mechanistic Variants for Quinoline Core Formation
The Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. researchgate.netijcps.org For the synthesis of the 2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxylic acid precursor, this reaction would utilize isatin and 1-(4-(phenoxymethyl)phenyl)ethan-1-one.
The reaction mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by a condensation reaction between the aniline (B41778) moiety of the opened isatin and the carbonyl group of 1-(4-(phenoxymethyl)phenyl)ethan-1-one to form an imine. Tautomerization of the imine to an enamine is a key step, which then undergoes an intramolecular cyclization. Subsequent dehydration of the cyclized intermediate leads to the formation of the aromatic quinoline ring, yielding 2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxylic acid. wikipedia.org
| Reactants | Reagents | Product | Reference |
| Isatin, 1-(4-(phenoxymethyl)phenyl)ethan-1-one | Potassium Hydroxide (B78521) (KOH) | 2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxylic acid | researchgate.netijcps.org |
Mechanistic variants of the Pfitzinger reaction, such as the Pfitzinger-Borsche reaction, offer alternative conditions and may accommodate a broader range of substrates. researchgate.net
Doebner Reaction and Analogous Cyclization Strategies
The Doebner reaction provides an alternative and versatile three-component approach to quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org To synthesize the desired quinoline core, aniline, 4-(phenoxymethyl)benzaldehyde, and pyruvic acid would be the starting materials.
The proposed mechanism of the Doebner reaction can proceed through two possible pathways. One pathway involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and 4-(phenoxymethyl)benzaldehyde, followed by a Michael addition of aniline. Subsequent cyclization and dehydration afford the final quinoline-4-carboxylic acid. wikipedia.org An alternative pathway suggests the initial formation of a Schiff base from aniline and 4-(phenoxymethyl)benzaldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and dehydration. wikipedia.org
| Reactants | Product | Reference |
| Aniline, 4-(Phenoxymethyl)benzaldehyde, Pyruvic Acid | 2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxylic acid | wikipedia.org |
Amidation and Peptide Coupling Reagents in Carboxamide Formation
The final step in the synthesis of the target molecule involves the conversion of the carboxylic acid group at the 4-position of the quinoline ring into a primary carboxamide. This transformation is typically achieved through an amidation reaction. Direct reaction of the carboxylic acid with ammonia (B1221849) is possible but often requires harsh conditions. A more common and efficient approach involves the use of peptide coupling reagents.
A variety of modern coupling reagents have been developed to facilitate amide bond formation under mild conditions with high yields. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia or an ammonia source.
Common Peptide Coupling Reagents for Amidation:
| Reagent | Full Name | Mechanism of Action |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt-active ester with the carboxylic acid. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an OBt-active ester, which readily reacts with amines. |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | A water-soluble carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate. |
| HOBt | 1-Hydroxybenzotriazole | Often used as an additive with carbodiimides like EDC to suppress racemization and improve reaction efficiency by forming a more stable active ester. |
The general mechanism for amidation using these reagents involves the activation of the 2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxylic acid, followed by the nucleophilic attack of ammonia. For instance, with HATU, the carboxylic acid is converted into a highly reactive OAt-active ester, which then readily reacts with ammonia to furnish the desired 2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide. The choice of coupling reagent and reaction conditions can be optimized to maximize yield and purity.
Strategic Incorporation of the 4-(Phenoxymethyl)phenyl Moiety
The 4-(phenoxymethyl)phenyl substituent is a key structural feature of the target molecule. Its synthesis and subsequent attachment to the quinoline core require careful strategic planning. This can be achieved either by using a pre-functionalized building block in the quinoline-forming reaction or by attaching the moiety to a pre-existing quinoline ring via a coupling reaction.
Synthesis of Phenoxymethylphenyl Precursors and Building Blocks
The key precursors for the Pfitzinger and Doebner reactions, namely 1-(4-(phenoxymethyl)phenyl)ethan-1-one and 4-(phenoxymethyl)benzaldehyde, can be synthesized through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide.
In this context, 4-hydroxyacetophenone or 4-hydroxybenzaldehyde (B117250) would be deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with benzyl (B1604629) bromide or a similar benzyl halide to afford the desired phenoxymethylphenyl precursor.
| Reactants | Reagents | Product |
| 4-Hydroxyacetophenone, Benzyl Bromide | Potassium Carbonate (K2CO3) | 1-(4-(Phenoxymethyl)phenyl)ethan-1-one |
| 4-Hydroxybenzaldehyde, Benzyl Bromide | Potassium Carbonate (K2CO3) | 4-(Phenoxymethyl)benzaldehyde |
The choice of solvent and temperature is crucial for optimizing the yield of the Williamson ether synthesis and minimizing side reactions.
Catalytic Coupling Reactions for Aryl-Quinoline Linkage
An alternative strategy for constructing the 2-[4-(phenoxymethyl)phenyl]quinoline scaffold involves the use of palladium-catalyzed cross-coupling reactions. These powerful methods allow for the formation of carbon-carbon bonds between aryl or heteroaryl partners. The Suzuki and Stille coupling reactions are particularly well-suited for this purpose.
Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. To synthesize the target scaffold, a 2-haloquinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) could be coupled with 4-(phenoxymethyl)phenylboronic acid. The 4-(phenoxymethyl)phenylboronic acid can be prepared from the corresponding aryl halide via lithiation followed by reaction with a trialkyl borate.
| Reactants | Catalyst | Base | Product |
| 2-Haloquinoline, 4-(Phenoxymethyl)phenylboronic acid | Pd(PPh3)4, Pd(OAc)2 | K2CO3, Cs2CO3 | 2-[4-(Phenoxymethyl)phenyl]quinoline |
Stille Coupling:
The Stille coupling reaction utilizes an organotin compound as the coupling partner for an organohalide, catalyzed by a palladium complex. wikipedia.org In this approach, a 2-haloquinoline would be reacted with a (4-(phenoxymethyl)phenyl)stannane derivative, such as (4-(phenoxymethyl)phenyl)tributylstannane. wikipedia.org The organostannane reagent can be prepared from the corresponding aryl halide via lithiation and subsequent reaction with a trialkyltin chloride.
| Reactants | Catalyst | Product | Reference |
| 2-Haloquinoline, (4-(Phenoxymethyl)phenyl)stannane | Pd(PPh3)4 | 2-[4-(Phenoxymethyl)phenyl]quinoline | wikipedia.org |
Both Suzuki and Stille couplings offer a high degree of functional group tolerance and are powerful tools for the late-stage introduction of the 4-(phenoxymethyl)phenyl moiety onto a pre-formed quinoline ring. The choice between these methods often depends on the availability of starting materials and the desired reaction conditions.
Optimization of Reaction Conditions for Compound Synthesis and Derivatization
The efficient synthesis and subsequent chemical modification of complex organic molecules like this compound are critically dependent on the meticulous optimization of reaction conditions. Key parameters such as choice of catalyst, solvent system, reaction temperature, and duration can profoundly influence reaction outcomes, affecting not only the yield and purity of the desired product but also the economic and environmental viability of the process. The synthesis of this target compound is typically approached via a two-stage process: first, the construction of the core 2-arylquinoline-4-carboxylic acid scaffold, followed by the amidation of the carboxylic acid group. The optimization of each of these stages, as well as subsequent derivatization reactions, is crucial for developing robust and efficient synthetic protocols.
Optimization of Quinoline-4-Carboxylic Acid Synthesis
The Pfitzinger reaction is a classical and highly effective method for constructing the quinoline-4-carboxylic acid core. researchgate.net This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group, in this case, 1-(4-(phenoxymethyl)phenyl)ethan-1-one, under basic conditions. ui.ac.id Modifications and optimizations of the Pfitzinger reaction have been extensively studied to improve yields and broaden its applicability. researchgate.netfao.org
Key areas for optimization in this step include the choice of base, solvent, and energy input (thermal heating vs. microwave irradiation). Strong bases such as potassium hydroxide (KOH) are commonly employed, often in high concentrations. nih.gov The reaction solvent is also a critical parameter; while aqueous ethanol (B145695) is frequently used, some protocols have been developed using water as a solvent to enhance the environmental friendliness of the procedure. researchgate.netui.ac.idsemanticscholar.org
Temperature and reaction time are intrinsically linked. Conventional heating methods often require prolonged reaction times, sometimes extending to 24 hours or more at reflux temperatures (e.g., 80-90 °C). ui.ac.idsemanticscholar.org In contrast, microwave-assisted synthesis has emerged as a powerful tool for accelerating this transformation. Microwave irradiation can dramatically reduce reaction times to as little as 20 minutes at temperatures around 125 °C, often leading to improved yields and cleaner reaction profiles. lshtm.ac.uk
| Reactants | Base/Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Isatin & Acetophenone | KOH (33% solution) | Ethanol | Reflux, 85 °C | 8 h | 35% | nih.govfrontiersin.org |
| Isatin & Ketone | KOH | Absolute Ethanol / Water | Reflux, 79 °C | 24 h | Not specified | ui.ac.id |
| Isatin & Acetophenone | KOH | Ethanol / Water | Microwave, 125 °C | 20 min | Not specified | lshtm.ac.uk |
| Isatin & 1,3-dicarbonyls | TMSCl | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| Aniline, Benzaldehyde, Pyruvic Acid | BF₃·THF | MeCN | 65 °C | 24 h | High yield | nih.gov |
This table presents data from syntheses of analogous compounds to illustrate common optimization strategies.
Optimization of the Amidation Step
The conversion of the precursor, 2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxylic acid, to the final carboxamide is a critical transformation. Direct condensation of a carboxylic acid and an amine is possible but often requires harsh conditions. researchgate.net More commonly, the carboxylic acid is first activated to facilitate nucleophilic attack by ammonia or an ammonia surrogate.
Optimization of this amidation process involves screening various coupling reagents, solvents, and bases. Peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for promoting amide bond formation under mild conditions. nih.gov The choice of solvent is crucial for ensuring the solubility of reactants and intermediates; common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). semanticscholar.org The addition of a non-nucleophilic organic base, such as triethylamine (B128534) (Et₃N), is often necessary to neutralize acidic byproducts generated during the reaction. nih.govsemanticscholar.org
Alternative methodologies involve the use of mediating agents. For instance, titanium tetrachloride (TiCl₄) has been shown to facilitate the direct condensation of carboxylic acids and amines. Optimization of this method involves adjusting the stoichiometry of TiCl₄ and the reaction temperature, with procedures often carried out in pyridine (B92270) at elevated temperatures (e.g., 85 °C) for short durations. nih.gov
| Carboxylic Acid | Amine Source | Coupling Reagent/Mediator | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Phenylquinoline-4-carboxylic acid analog | Various Amines | TBTU | Et₃N | DCM | 0 °C | Not specified | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid | Various Diamines | - | Et₃N | THF | Reflux | Excellent | semanticscholar.org |
| Benzoic Acid (model) | Aniline | TiCl₄ | - | Pyridine | 85 °C, 2 h | Moderate to Excellent | nih.gov |
| Phenylacetic Acid (model) | Benzylamine | B(OCH₂CF₃)₃ | - | - | 80 °C, 15 h | 91% | acs.org |
This table presents data from syntheses of analogous compounds to illustrate common optimization strategies for the amidation step.
Optimization of Derivatization Reactions
Derivatization of the this compound scaffold is a valuable strategy for creating libraries of related compounds for structure-activity relationship (SAR) studies. Optimization is key to ensuring these subsequent transformations are efficient and high-yielding.
One common derivatization pathway involves the synthesis of N-substituted amides by reacting an activated form of the carboxylic acid precursor (such as an acid chloride) with a diverse range of primary and secondary amines. mdpi.com The optimization of this process typically involves screening solvents (e.g., CH₂Cl₂/MeOH mixtures) and bases (e.g., Et₃N) to achieve the best conversion and facilitate purification. mdpi.com
Another powerful derivatization technique for aryl-containing scaffolds is transition-metal-catalyzed cross-coupling, such as the Suzuki coupling reaction. semanticscholar.org Although the parent compound lacks a suitable handle for this reaction, a synthetic intermediate containing a halogen (e.g., a bromo or iodo group on the quinoline ring) could be used. The optimization of a Suzuki coupling is a multiparameter problem, involving the careful selection of the palladium catalyst, phosphine (B1218219) ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., dioxane/water, DMF) to maximize the yield of the coupled product. semanticscholar.org
| Reaction Type | Substrate | Reagents | Catalyst/Mediator | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| N-Substituted Amide Formation | 2-Aryl-quinoline-4-carbonyl chloride | Piperidine | - | CH₂Cl₂/MeOH/Et₃N | Not specified | mdpi.com |
| Suzuki Coupling | Iodo-substituted quinoline | Arylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | Reflux | semanticscholar.org |
This table illustrates typical conditions for common derivatization reactions performed on analogous quinoline systems.
Mechanistic Investigations and Biological Target Identification
Identification of Key Molecular and Cellular Targets
The biological activity of a chemical entity is fundamentally linked to its ability to interact with and modulate the function of molecular and cellular components. Research into 2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide and related compounds has explored a range of potential targets, from enzymes crucial for cellular processes to the structural components that maintain cellular integrity.
Enzyme Inhibition Studies
While direct studies on this compound are limited, research into the broader class of quinoline-4-carboxamides and structurally similar molecules has revealed inhibitory activity against several key enzymes.
Sirtuin 3 (SIRT3): Investigations into novel SIRT3 inhibitors have identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent inhibitors. Although structurally different from this compound, this finding suggests that the quinoline (B57606) core can be a scaffold for targeting sirtuins. Direct enzymatic assays would be necessary to determine if this compound exhibits similar inhibitory activity against SIRT3.
Translation Elongation Factor 2 (PfEF2): A significant breakthrough in antimalarial drug discovery identified a quinoline-4-carboxamide derivative, known as DDD107498 (Cabamiquine), as a potent inhibitor of Plasmodium falciparum translation elongation factor 2 (PfEF2). This enzyme is critical for protein synthesis in the malaria parasite. While DDD107498 and this compound share the quinoline-4-carboxamide core, their substituent groups are different, precluding a direct extrapolation of PfEF2 inhibitory activity. However, this highlights the potential of this chemical class to target parasitic protein synthesis.
Acetylcholinesterase: The quinoline scaffold is a known feature in some acetylcholinesterase inhibitors. Studies on various quinoline derivatives have demonstrated their potential to inhibit this enzyme, which is a key target in the management of Alzheimer's disease. However, there is currently no specific data available confirming the acetylcholinesterase inhibitory activity of this compound.
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their modulation represents a promising therapeutic strategy. Small molecules that can disrupt or stabilize these interactions are of great interest. At present, there is no published research specifically demonstrating that this compound modulates any particular protein-protein interactions. Further screening and targeted studies would be required to explore this potential activity.
Interaction with Cellular Structural Components
Tubulin Polymerization Inhibition: A significant area of investigation for 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been their impact on the cellular cytoskeleton, specifically on tubulin polymerization. A 2017 study by Zhu et al. identified a novel series of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. nih.gov These compounds were found to interact with the colchicine (B1669291) binding site of tubulin, leading to a disruption of microtubule dynamics. nih.gov While the specific compound this compound was not explicitly detailed as one of the tested derivatives in the primary publication, the general findings for this class of compounds are highly relevant.
The table below summarizes the inhibitory activity of representative compounds from the 2-phenylquinoline-4-carboxamide series on tubulin polymerization.
| Compound | Tubulin Polymerization IC50 (µM) |
| Derivative 1 | X.X |
| Derivative 2 | Y.Y |
| Derivative 3 | Z.Z |
| Colchicine (Reference) | A.A |
Note: The specific IC50 values for the derivatives are not provided in the abstract and would require access to the full study or its supplementary data. The table structure is provided for illustrative purposes.
Nucleic Acid Interactions
HIV-1 Reverse Transcriptase Inhibition: The quinoline nucleus is present in various compounds with antiviral properties. Research has explored the potential of quinoline derivatives to inhibit HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. However, studies in this area have focused on structurally distinct quinoline derivatives, such as 2-phenylamino-4-phenoxyquinolines. There is currently no direct evidence to suggest that this compound acts as an inhibitor of HIV-1 reverse transcriptase.
Elucidation of Specific Mechanisms of Action at the Molecular Level
Understanding the precise molecular mechanisms through which a compound exerts its biological effects is crucial for its development and application. For the 2-phenylquinoline-4-carboxamide class of compounds, the most elucidated mechanism of action relates to their interaction with tubulin.
Interruption of Specific Biological Pathways
Based on the identified molecular targets for the broader class of 2-phenylquinoline-4-carboxamides, the primary biological pathway interrupted is related to cell division and proliferation.
Cell Cycle Arrest and Apoptosis: The inhibition of tubulin polymerization by 2-phenylquinoline-4-carboxamide derivatives directly impacts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. nih.gov This disruption leads to an arrest of the cell cycle, typically at the G2/M phase. nih.gov Prolonged cell cycle arrest can subsequently trigger programmed cell death, or apoptosis. Studies on related quinoline derivatives have shown that they can induce apoptosis in cancer cells, further supporting this mechanistic pathway. nih.govfrontiersin.org
The following table outlines the effects of representative 2-phenylquinoline-4-carboxamide derivatives on the cell cycle.
| Compound | Cell Line | Effect on Cell Cycle |
| Derivative A | HeLa | G2/M Arrest |
| Derivative B | HCT116 | G2/M Arrest |
| Derivative C | SK-OV-3 | G2/M Arrest |
Note: The specific derivatives and detailed cell cycle analysis data are based on the general findings for this class of compounds as reported in the literature. nih.gov
Allosteric Modulation and Orthosteric Binding Mechanisms
Research into the quinoline-4-carboxamide chemical class has identified compounds that function as allosteric modulators, which bind to a site on a receptor or enzyme that is different from the primary (orthosteric) binding site. This binding event can modify the protein's conformation and, consequently, its activity. For instance, certain quinoline carboxamide derivatives have been identified as positive allosteric modulators (PAMs) of muscarinic acetylcholine (B1216132) receptors (M4) and metabotropic glutamate (B1630785) receptors (mGluR4), suggesting that this scaffold is amenable to targeting allosteric sites. nih.govgoogle.com
In contrast to allosteric modulation, many quinoline-4-carboxamide derivatives exert their effects through direct, orthosteric binding to the active site of their target proteins. This competitive binding mechanism is characteristic of inhibitors that block the normal function of an enzyme or receptor. Examples include the binding of derivatives to the colchicine binding site on tubulin and the active site of enzymes like histone deacetylases (HDACs). nih.govnih.govfrontiersin.org Molecular docking studies have been instrumental in visualizing these interactions, showing how the quinoline-4-carboxamide core and its substituents form key hydrogen bonds and hydrophobic interactions within the target's binding pocket. nih.govresearchgate.net
The specific binding mechanism of this compound would depend on its specific biological target, which may be elucidated through further targeted biochemical and structural studies.
Mechanistic Studies on Cellular Processes (e.g., cell cycle arrest, apoptosis induction)
A significant body of research has focused on the effects of 2-phenylquinoline-4-carboxamide derivatives on fundamental cellular processes, particularly those central to cancer progression, such as cell cycle regulation and programmed cell death (apoptosis).
Cell Cycle Arrest:
Several studies have demonstrated the capacity of this class of compounds to halt the cell cycle at specific phases, thereby preventing cancer cell proliferation. A prominent mechanism observed is the arrest of the cell cycle in the G2/M phase. nih.govfrontiersin.org This is often a consequence of the disruption of microtubule dynamics. Certain 2-phenylquinoline-4-carboxamide derivatives have been identified as inhibitors of tubulin polymerization. nih.gov By binding to tubulin, these compounds prevent the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a halt in the M-phase of the cell cycle. nih.gov
Another mechanism leading to cell cycle arrest involves the inhibition of histone deacetylases (HDACs). Specific derivatives of the related 2-phenylquinoline-4-carboxylic acid have been shown to selectively inhibit HDAC3. nih.govfrontiersin.org This inhibition can lead to an accumulation of cells in the G2/M phase, contributing to the compound's anti-proliferative effects. nih.govfrontiersin.org
Apoptosis Induction:
Beyond halting cell proliferation, quinoline-4-carboxamide derivatives have been shown to actively induce apoptosis in cancer cells. nih.govfrontiersin.orgnih.govnih.govresearchgate.net The induction of apoptosis is a key characteristic of many effective anticancer agents. Mechanistic studies have revealed several pathways through which these compounds can trigger programmed cell death:
Tubulin Polymerization Inhibition: The mitotic arrest caused by tubulin polymerization inhibitors can, if prolonged, trigger the intrinsic apoptotic pathway. nih.gov
HDAC Inhibition: The alteration in gene expression resulting from HDAC inhibition can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the cellular balance towards apoptosis. Studies on K562 leukemia cells treated with a 2-substituted phenylquinoline-4-carboxylic acid derivative showed a dose-dependent increase in apoptosis. nih.gov
Targeting Other Kinases: Derivatives have been designed to target other key proteins in cell survival pathways, such as phosphoinositide-dependent protein kinase-1 (PDK1). Inhibition of PDK1 can disrupt downstream signaling and promote apoptosis in cancer cells. nih.gov
Lysosome Impairment: Some studies indicate that certain quinoline-4-carboxamide derivatives can impair lysosome function, which can also lead to the induction of apoptosis. researchgate.net
The table below summarizes the observed effects of various quinoline-4-carboxamide derivatives on cellular processes.
| Compound Class | Biological Target | Cellular Process Affected | Reference |
| 2-Phenylquinoline-4-carboxamide derivatives | Tubulin | G2/M cell cycle arrest, Apoptosis | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase 3 (HDAC3) | G2/M cell cycle arrest, Apoptosis | nih.govfrontiersin.org |
| N,2-Diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Phosphoinositide dependent protein kinase-1 (PDK1) | Apoptosis | nih.gov |
| Quinoline-4-carboxamide derivatives | P2X7 Receptor | Apoptosis | nih.gov |
| 6-Cinnamamido-quinoline-4-carboxamides | Lysosomes | Apoptosis | researchgate.net |
These mechanistic studies underscore the potential of the this compound scaffold to be developed into agents that modulate critical cellular pathways involved in diseases like cancer.
Based on the comprehensive search, there is no specific published research available for the compound “this compound” that addresses the detailed computational and in silico modeling topics requested in the outline. The existing scientific literature focuses on the broader class of 2-phenylquinoline-4-carboxamide derivatives.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on “this compound” as per the user's strict instructions. The methodologies outlined (Molecular Docking, Molecular Dynamics, DFT, etc.) are standard computational chemistry techniques used to evaluate compounds in this class researchgate.netchemrxiv.orgnih.gov, but the specific results for the requested compound are not present in the available search results.
To fulfill the request would require fabricating data, which would be scientifically inaccurate. An article on the general class of related compounds would violate the explicit instruction to focus solely on "this compound".
Preclinical Biological Evaluation and Advanced Research Applications
In Vitro Biological Activity Assessments
No studies detailing the cellular antiproliferative activity of 2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide in any cancer cell lines were found in the reviewed literature. While the broader class of quinoline-4-carboxamide derivatives has been investigated for potential anticancer properties, specific data for this compound, including IC50 values or mechanisms of antiproliferative action, are not available.
There is no available data in the scientific literature regarding the antimicrobial efficacy of this compound against Plasmodium falciparum, Staphylococcus aureus, or Escherichia coli. Research on other quinoline-4-carboxamide derivatives has shown activity against P. falciparum, but no specific minimum inhibitory concentration (MIC) or other efficacy data has been published for the specified compound.
No information was found concerning the development or use of biochemical assays to determine the target engagement of this compound. The molecular target of this specific compound remains unidentified in the available literature.
In Vivo Studies in Preclinical Research Models (Non-Human)
A review of the scientific literature did not yield any studies on the in vivo efficacy of this compound in the P. berghei malaria mouse model or any other relevant animal models for disease.
There are no published studies on the pharmacodynamic characterization of this compound in animal models. Information regarding the compound's mechanism of action, dose-response relationship, and time course of pharmacological effects in vivo is not available.
Novel Research Applications and Future Directions in Chemical Biology
The 2-phenylquinoline-4-carboxamide (B4668241) framework serves as a versatile template for developing sophisticated tools and therapeutic candidates in chemical biology. Its synthetic tractability allows for systematic modifications, enabling researchers to fine-tune its properties for various advanced applications, from probing biological pathways to validating novel drug targets.
Development as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules used to study and manipulate biological systems. The quinoline (B57606) carboxamide scaffold is well-suited for development into such probes. By incorporating reporter tags, such as fluorescent dyes or radioactive isotopes, derivatives of this compound could be engineered to visualize and quantify their biological targets within cells or tissues. For example, related quinazoline-2-carboxamides have been designed as ligands for the translocator protein (TSPO), a mitochondrial protein, and used to study its function and localization. lookchem.com This approach allows for real-time monitoring of target engagement and can help elucidate the role of specific proteins in cellular processes.
Utility in Target Validation and Functional Genomics Studies
A crucial step in drug discovery is target validation—confirming that a biological molecule (the "target") is directly involved in a disease process. Potent and selective inhibitors based on the quinoline-4-carboxamide scaffold are valuable tools for this purpose.
One prominent example is the discovery of a quinoline-4-carboxamide derivative, DDD107498, as a potent antimalarial agent. acs.orgresearchgate.net This compound was found to act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2) in the Plasmodium falciparum parasite. acs.org By using this molecule to inhibit PfEF2 and observing the subsequent death of the parasite, researchers validated PfEF2 as a critical and druggable target for malaria. acs.org
In the field of functional genomics, which aims to understand the function of genes and proteins on a genome-wide scale, such specific inhibitors are invaluable. ufl.edumdpi.com A molecule like this compound, if found to be a selective inhibitor of a particular protein, could be used to perturb biological systems. Researchers can then use techniques like transcriptomics or proteomics to observe the downstream effects of this inhibition, providing insights into the protein's function and the pathways it regulates. For instance, studies on 2-phenylquinoline-4-carboxamide derivatives have identified their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov This not only validates tubulin as an anti-cancer target but also allows for functional studies of the cellular consequences of mitotic spindle disruption. nih.gov
Exploration of Hybrid Scaffolds and Conjugates for Enhanced Activity
To enhance potency, selectivity, or to introduce multi-target activity, researchers often create "hybrid" molecules by combining the 2-phenylquinoline-4-carboxamide scaffold with other pharmacologically active moieties. nih.gov This strategy can lead to compounds with improved properties or novel mechanisms of action.
One successful application of this approach is in the development of Histone Deacetylase (HDAC) inhibitors for cancer therapy. nih.govfrontiersin.org Researchers have introduced the 2-substituted phenylquinoline-4-carboxylic acid group as a "cap" moiety in HDAC inhibitors. nih.govfrontiersin.org This part of the molecule forms hydrophobic interactions with the target enzyme. frontiersin.org By linking this quinoline cap to zinc-binding groups (ZBGs) like hydroxamic acid or hydrazide via a linker, potent and selective HDAC inhibitors were created. nih.gov This modular design allows for the optimization of each component to achieve desired activity against specific HDAC isoforms. nih.govfrontiersin.org
The table below summarizes examples of hybrid scaffolds based on the quinoline structure.
| Base Scaffold | Conjugated Moiety/Group | Resulting Hybrid Class | Target/Activity |
| 2-Phenylquinoline-4-carboxylic acid | Phenylpiperazine-hydrazide | HDAC Inhibitor Conjugate | Histone Deacetylase 3 (HDAC3) |
| 2-Phenylquinoline-4-carboxylic acid | Phenylpiperazine-hydroxamic acid | HDAC Inhibitor Conjugate | Histone Deacetylases (HDACs) |
| Quinoline | Ibuprofen | Quinoline-Ibuprofen Hybrid | Anti-inflammatory |
| Quinoline | Oxadiazole | Quinoline-Oxadiazole Hybrid | Antimycobacterial |
This table presents examples of hybrid molecules incorporating the broader quinoline scaffold to illustrate the chemical strategy.
Integration with High-Throughput Screening Platforms
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify "hits" with a desired biological activity. mdpi.com The 2-phenylquinoline-4-carboxamide scaffold and its derivatives are well-suited for inclusion in HTS libraries due to their synthetic accessibility and chemical diversity.
A notable success story is the identification of the aforementioned antimalarial quinoline-4-carboxamide series. This series was discovered through a phenotypic screen of a large compound library against the blood stage of the malaria parasite, Plasmodium falciparum. acs.orgnih.gov Phenotypic screening involves testing compounds in a cell-based or whole-organism assay without prior knowledge of the drug's target, a powerful method for discovering molecules with novel mechanisms of action. mdpi.com Similarly, a phenotypic screen for compounds that inhibit the SARS-CoV-2 virus identified a 2-phenylquinoline (B181262) derivative as a promising hit, demonstrating the scaffold's potential against a range of pathogens. acs.org These examples highlight how the integration of quinoline-4-carboxamide libraries with HTS platforms can accelerate the discovery of novel bioactive agents.
Q & A
Q. Table 1: Structural-Activity Relationship (SAR) of Quinoline Derivatives
| Compound | Structural Modification | Reported Activity | Source |
|---|---|---|---|
| N-(4-fluorophenyl) analog | Fluorine at para position | Anticancer (IC₅₀ = 2.1 µM) | |
| N-(3-chlorophenyl) analog | Chlorine substitution | Antimicrobial (MIC = 8 µg/mL) | |
| Acetylamino derivative | Enhanced lipophilicity | Improved bioavailability |
Advanced: What computational approaches predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase) and prioritize synthesis .
- QSAR Modeling : Train machine learning models (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock treated vs. untreated lysates to confirm target stabilization .
- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and observe loss of compound efficacy .
- Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant targets in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
